molecular formula C3H2ClNOS B1278809 5-Chloroisothiazol-3-ol CAS No. 25629-58-7

5-Chloroisothiazol-3-ol

Cat. No.: B1278809
CAS No.: 25629-58-7
M. Wt: 135.57 g/mol
InChI Key: XFIPRDRBFGJGIZ-UHFFFAOYSA-N
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Description

5-Chloroisothiazol-3-ol: is an organic compound with the molecular formula C3H2ClNOS . It is a member of the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloroisothiazol-3-ol can be synthesized through several methods. One common route involves the reaction of 3-hydroxyisothiazole with thionyl chloride, resulting in the chlorination of the isothiazole ring . Another method includes the reaction of 3-hydroxyisothiazole with phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The antimicrobial activity of 5-Chloroisothiazol-3-ol is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparison with Similar Compounds

  • Methylisothiazolinone
  • Chloromethylisothiazolinone
  • Benzisothiazolinone
  • Octylisothiazolinone
  • Dichlorooctylisothiazolinone
  • Butylbenzisothiazolinone

Uniqueness: 5-Chloroisothiazol-3-ol stands out due to its specific chlorine substitution, which enhances its antimicrobial properties compared to other isothiazolones. This unique feature makes it particularly effective in industrial applications where strong biocidal activity is required .

Properties

IUPAC Name

5-chloro-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIPRDRBFGJGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452011
Record name 5-chloroisothiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25629-58-7
Record name 5-chloroisothiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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